molecular formula C20H22Cl3N3O3S2 B2587490 2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride CAS No. 1327598-99-1

2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2587490
CAS No.: 1327598-99-1
M. Wt: 522.88
InChI Key: WEHRTIKPVOJRGR-UHFFFAOYSA-N
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Description

This product, 2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride, is a high-purity synthetic organic compound intended for research and development purposes. Its complex molecular structure, featuring a benzothiazole core linked to a dichlorothiophene carboxamide via a morpholinoethyl chain, suggests potential for investigation in various biochemical and pharmacological fields. Researchers may explore this compound as a key intermediate in synthetic chemistry or as a candidate for high-throughput screening in drug discovery campaigns. The presence of the benzo[d]thiazole scaffold, a motif found in compounds with diverse biological activities, alongside the morpholino group, which can influence solubility and pharmacokinetic properties, makes this molecule a valuable subject for developing new therapeutic agents or biochemical probes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O3S2.ClH/c1-12-3-4-14(27-2)16-17(12)30-20(23-16)25(6-5-24-7-9-28-10-8-24)19(26)13-11-15(21)29-18(13)22;/h3-4,11H,5-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHRTIKPVOJRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=C(SC(=C4)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride is a synthetic compound belonging to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, which include antimicrobial, antifungal, anti-inflammatory, and antitumor properties. This compound's unique structure combines thiazole and thiophene rings, contributing to its potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes:

  • Thiazole and Thiophene Rings : These heterocyclic structures are known for their biological activity.
  • Substituents : The presence of chlorine and methoxy groups enhances its pharmacological properties.

Structural Formula

C14H16Cl2N2O2S\text{C}_{14}\text{H}_{16}\text{Cl}_{2}\text{N}_{2}\text{O}_{2}\text{S}

Research indicates that compounds similar to 2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide exert their biological effects through various mechanisms:

  • Inhibition of Tubulin Polymerization : This mechanism is crucial for anticancer activity, as it disrupts cell division in cancer cells .
  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating metabolic pathways .
  • Antimicrobial Activity : Similar thiazole derivatives have shown effectiveness against various microbial strains.

Antitumor Activity

Preliminary studies suggest that the compound exhibits significant antitumor properties. For instance, modifications in related compounds have led to enhanced antiproliferative effects against melanoma and prostate cancer cells, with IC50 values in the nanomolar range .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties against both bacterial and fungal strains. Thiazole derivatives are generally recognized for their broad-spectrum activity against pathogens .

Anti-inflammatory Effects

There is evidence suggesting that this compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The exact pathways involved remain an area of active research.

Research Findings and Case Studies

Several studies have evaluated the biological activity of compounds related to or derived from 2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide:

StudyFindings
Study 1Demonstrated significant inhibition of tumor growth in vitro through tubulin polymerization inhibition .
Study 2Showed antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
Study 3Reported anti-inflammatory effects in animal models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s unique structure differentiates it from other heterocyclic derivatives. Key comparisons include:

Compound Class Core Structure Substituents/Functional Groups Biological Relevance References
Target Compound Thiophene-3-carboxamide 2,5-dichloro; benzothiazole; morpholinoethyl Potential kinase inhibition* N/A
Methyl 1,4,2-benzodithiazine derivatives Benzodithiazine Chloro; hydrazino; ester groups Synthetic intermediates
1,2,4-Triazole-3-thiones Triazole-thione Sulfonylphenyl; difluorophenyl Antifungal/antimicrobial
1,3,4-Thiadiazole derivatives Thiadiazole Trichloroethyl; phenylamino Antimicrobial/antitumor

Notes:

  • The benzothiazole moiety in the target compound is a common feature in kinase inhibitors and antimicrobial agents, similar to thiadiazole derivatives .
  • The morpholinoethyl group may enhance solubility or modulate target binding, analogous to morpholine-containing drugs like gefitinib.

Q & A

Q. How can the synthesis of this compound be optimized for high yield and purity?

Methodological Answer: Synthesis optimization involves multi-step reactions with careful control of solvent systems, temperature, and purification techniques. For example:

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for nucleophilic substitution reactions involving the benzo[d]thiazol core .
  • Temperature Control : Exothermic steps (e.g., amine coupling) require ice baths to prevent side reactions, while reflux conditions (e.g., 80–100°C) accelerate cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) effectively isolate the hydrochloride salt .

Q. Table 1: Example Synthesis Parameters

StepSolventTemperatureKey ReagentsYield (%)
Benzo[d]thiazol formationDMF80°C4-methoxy-7-methylaniline65–75
Morpholinoethyl couplingDCM0°C → RT2-morpholinoethylamine70–80
Final purificationEthanol/H2ORTHCl gas>90

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz, DMSO-d6) confirm substituent positions and proton environments. For instance, the morpholinoethyl group shows characteristic δ 2.4–3.2 ppm (N–CH2) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection (254 nm) assess purity (>98% required for biological assays) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ m/z calculated vs. observed) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions : Store at –20°C in airtight, light-protected containers under inert gas (argon) to prevent hydrolysis of the carboxamide group .
  • Stability Tests : Monitor degradation via HPLC every 6 months; <5% impurity over 2 years indicates acceptable stability .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict the reactivity of this compound in biological systems?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* basis set) model electronic properties:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps predict charge transfer interactions with enzymatic targets (e.g., kinase active sites) .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., chlorine atoms as hydrogen bond acceptors) .
  • Validation : Correlate computational results with experimental IC50 values in enzyme inhibition assays .

Q. How can contradictory data in biological activity studies be resolved?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., staurosporine for kinase assays) and replicate experiments across labs to minimize variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC50 values from different studies, accounting for cell line heterogeneity or solvent effects (e.g., DMSO vs. saline) .

Q. What experimental strategies can elucidate the environmental fate of this compound?

Methodological Answer:

  • Degradation Studies : Simulate hydrolysis (pH 2–12 buffers, 37°C) and photolysis (UV light, 254 nm) to identify breakdown products via LC-MS .
  • Ecotoxicity Testing : Use Daphnia magna or Aliivibrio fischeri models to assess acute toxicity (EC50) and bioaccumulation potential .

Q. Table 2: Key Physicochemical Properties for Environmental Studies

PropertyMethodValue/OutcomeReference
LogP (lipophilicity)Shake-flask (octanol/water)3.2 ± 0.1
Water SolubilitySaturation shake method0.12 mg/mL (25°C)
pKaPotentiometric titration7.8 (amine protonation)

Q. How can structure-activity relationship (SAR) studies improve target specificity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 2,5-dichloro with fluorophenyl) and test activity against related targets (e.g., kinase isoforms) .
  • Crystallography : Co-crystallize the compound with its target (e.g., crystallize with EGFR kinase) to map binding interactions and guide optimization .

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